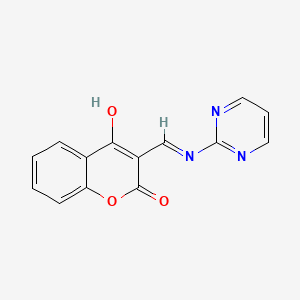

(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione

Beschreibung

Eigenschaften

IUPAC Name |

4-hydroxy-3-[(E)-pyrimidin-2-yliminomethyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O3/c18-12-9-4-1-2-5-11(9)20-13(19)10(12)8-17-14-15-6-3-7-16-14/h1-8,18H/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOKIKTVSIRYUOM-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C=NC3=NC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)/C=N/C3=NC=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione typically involves the condensation of chroman-2,4-dione with pyrimidin-2-ylamine under specific reaction conditions. The reaction may require a catalyst and controlled temperature to ensure the formation of the desired (Z)-isomer.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dihydro derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity:

Recent studies have highlighted the potential of derivatives of (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione as chemotherapeutic agents. For instance, one derivative demonstrated significant anticancer properties by inducing apoptosis in cancer cells through caspase-dependent pathways and inhibiting tumor growth in animal models .

Mechanism of Action:

The biological activity is attributed to its ability to modulate cell cycle proteins, specifically upregulating G1 phase inhibitors such as p21 and p27 while downregulating cyclin D1. This results in cell cycle arrest at the G1/S boundary, showcasing its potential as a lead compound in cancer therapy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. Its structural components may interact with microbial enzymes or receptors, leading to inhibition of growth or viability in various bacterial strains. This aspect is being explored further for potential applications in treating infections resistant to conventional antibiotics.

Antioxidant Activity

Research indicates that derivatives of (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione possess antioxidant properties. This activity is crucial for mitigating oxidative stress-related diseases, making it a candidate for further exploration in pharmacological applications targeting oxidative damage .

- Anticancer Study : A derivative was tested against various cancer cell lines and exhibited significant inhibition of cell proliferation and induced apoptosis through the activation of caspases. In vivo studies further confirmed its efficacy in reducing tumor size in mouse models .

- Antimicrobial Evaluation : In vitro assessments revealed that the compound effectively inhibited the growth of multiple bacterial strains, suggesting its potential application as a new antimicrobial agent.

Wirkmechanismus

The mechanism of action of (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Chroman-2,4-dione: The parent compound, which serves as the core structure.

Pyrimidin-2-ylamine: A key reactant in the synthesis of the target compound.

Uniqueness

(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione is unique due to its specific structural configuration and the presence of both chroman and pyrimidine moieties, which may confer distinct biological activities compared to other similar compounds.

Biologische Aktivität

(Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione is a compound of interest due to its potential biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to synthesize existing research findings regarding its biological activity, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound belongs to a class of chroman derivatives, which are known for their diverse pharmacological profiles. The synthesis typically involves the condensation of pyrimidine derivatives with chroman-2,4-dione frameworks. The molecular structure allows for interactions that may lead to significant biological activities.

Anticancer Activity

Recent studies have highlighted the compound’s potential as an anticancer agent. One notable study synthesized a derivative of this compound and evaluated its effects on cancer cell lines. Key findings include:

- Mechanism of Action : The derivative exhibited a reduction in phosphorylation of aurora kinases A, B, and C, which are critical regulators in cell cycle progression. This indicates a possible mechanism for inducing cell cycle arrest at the G1/S phase .

- Apoptotic Pathway Activation : The compound was shown to stimulate the cleavage of caspases (-9, -3, -7) and poly (ADP-ribose) polymerase (PARP), suggesting that it triggers apoptosis through a caspase-dependent pathway .

- In Vivo Efficacy : In animal models, the compound demonstrated significant inhibition of tumor growth, reinforcing its potential as a lead candidate for chemotherapeutic development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Research indicates that derivatives of chroman compounds can possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes or inhibit vital enzymatic functions .

Data Summary

| Activity | Mechanism | Study Reference |

|---|---|---|

| Anticancer | Inhibition of aurora kinases; apoptosis induction | |

| Antimicrobial | Disruption of cell membranes |

Case Studies

- Anticancer Study : A derivative was tested against various cancer cell lines, showing promising results in reducing cell viability and promoting apoptosis. The study utilized clonogenic assays to measure long-term survival post-treatment .

- Antimicrobial Evaluation : Another study focused on evaluating the antimicrobial efficacy of related chroman derivatives against common pathogens. Results indicated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .

Q & A

Q. What are the recommended synthetic routes for (Z)-3-((pyrimidin-2-ylamino)methylene)chroman-2,4-dione, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of pyrimidin-2-amine with chroman-2,4-dione derivatives under acidic or basic conditions. Key steps include:

- Starting Materials : Use chroman-2,4-dione (or its substituted analogs) and pyrimidin-2-amine.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity, while ethanol/water mixtures improve yield for intermediates .

- Catalysts : Acidic (e.g., HCl) or basic (e.g., K₂CO₃) conditions promote imine formation. Microwave-assisted synthesis may reduce reaction time .

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust molar ratios (1:1.2 for amine:carbonyl) and temperature (80–120°C) to minimize byproducts.

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

Methodological Answer:

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm stereochemistry (Z-configuration) and hydrogen bonding between the pyrimidine NH and chroman carbonyl .

- IR : Peaks at ~1680–1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) validate functional groups.

- X-ray Crystallography : Resolve π-π stacking interactions between aromatic rings, as seen in related rhodium(III) complexes .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 323.1 [M+H]⁺).

Q. What preliminary biological activity screening models are suitable for this compound?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Test against kinases or hydrolases (e.g., COX-2) using fluorogenic substrates.

- Antimicrobial Activity : Disk diffusion assays (e.g., E. coli, S. aureus) with MIC determination.

- Cell-Based Studies : Cytotoxicity via MTT assay (IC₅₀ values) in cancer cell lines (e.g., HeLa, MCF-7).

- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent blanks.

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

- Source Identification : Check for batch-to-batch purity variations (HPLC >95% purity required).

- Assay Conditions : Standardize protocols (e.g., cell passage number, serum concentration) to reduce variability.

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

- Mechanistic Follow-Up : Confirm target engagement via SPR (surface plasmon resonance) or thermal shift assays.

Q. What experimental designs are optimal for studying environmental degradation pathways of this compound?

Methodological Answer: Adopt a tiered approach inspired by Project INCHEMBIOL :

- Phase 1 (Lab Scale) :

- Hydrolysis : Expose to pH 3–9 buffers at 25–50°C; analyze via LC-MS for breakdown products.

- Photolysis : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight.

- Phase 2 (Ecosystem Simulation) :

- Soil/Water Microcosms : Track degradation kinetics (half-life t₁/₂) under aerobic/anaerobic conditions.

- Metabolite Profiling : Identify transformation products using QTOF-MS/MS.

Q. How can computational methods complement experimental studies of this compound’s reactivity?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate binding to biological targets (e.g., DNA topoisomerase) using Amber or GROMACS.

- QSAR Modeling : Corrogate substituent effects (e.g., trifluoromethyl groups) with bioactivity data from analogs .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

- Reproducibility Audit : Verify literature protocols (e.g., solvent drying, inert atmosphere use).

- Byproduct Analysis : Use GC-MS or ¹H NMR to identify unreacted starting materials or side products.

- Reaction Monitoring : In-situ IR or Raman spectroscopy to detect intermediate formation kinetics.

Q. What strategies validate the compound’s stability under physiological conditions?

Methodological Answer:

- Simulated Biofluids : Incubate in PBS (pH 7.4) or human serum at 37°C; quantify degradation via UPLC.

- Metabolite ID : Use hepatic microsomes (e.g., rat S9 fraction) to assess CYP450-mediated oxidation.

- Thermal Stability : DSC (differential scanning calorimetry) to determine melting points and polymorph transitions .

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.